N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide
Description
N-{1-[4-(Aminosulfonyl)phenyl]ethyl}-2-chloroacetamide (CAS 929973-40-0) is a chloroacetamide derivative featuring a sulfamoyl (aminosulfonyl) group on the phenyl ring. Its molecular formula is C₁₀H₁₂ClN₂O₃S, with a molecular weight of 290.73 g/mol. The compound’s structure combines a chloroacetyl group (Cl-CH₂-C=O) and a sulfamoyl-substituted phenethylamine moiety, making it a versatile intermediate in medicinal chemistry.
Properties
CAS No. |
929973-40-0 |
|---|---|
Molecular Formula |
C10H13ClN2O3S |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7(13-10(14)6-11)8-2-4-9(5-3-8)17(12,15)16/h2-5,7H,6H2,1H3,(H,13,14)(H2,12,15,16) |
InChI Key |
GOWUFDVJHORVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Acetylation and Subsequent Functionalization
One approach involves direct acetylation of 2-phenylethylamine derivatives followed by chlorosulfonation and amination steps to introduce the aminosulfonyl group. This method proceeds as follows:
- Acetylation of 2-phenylethylamine with acetic anhydride to protect the amino group.
- Chlorosulfonation of the acetylated intermediate with chlorosulfonic acid to introduce the sulfonyl chloride functionality.
- Treatment with ammonia to convert the sulfonyl chloride to the aminosulfonyl group.
- Hydrolysis to deprotect the amino group, yielding the free amine sulfonamide.
- Final acylation with chloroacetyl chloride or equivalent reagents to form the chloroacetamide linkage.
This route is effective but involves multiple protection and deprotection steps, which can reduce overall yield and increase complexity.
Improved Environmentally Friendly Process (Adapted from Related Sulfonamide Syntheses)
An advanced method, inspired by processes for related sulfonamide compounds, eliminates the need for separate protection and deprotection steps, improving efficiency and environmental impact. The key steps include:
- Formation of an amide intermediate by reacting 2-phenylethylamine with a suitable carboxylic acid derivative under reflux conditions.
- Chlorosulfonation of the amide intermediate at controlled temperatures (0°–45°C) using chlorosulfonic acid to introduce the sulfonyl chloride group.
- Treatment of the chlorosulfonated intermediate with ammonia to produce the aminosulfonyl derivative.
- Subsequent acylation with chloroacetyl chloride to install the 2-chloroacetamide moiety.
This process reduces the number of synthetic steps, avoids toxic reagents like ethyl chloroformate, and enhances yield and purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Acetylation | Acetic anhydride | Room temp to 50°C | Protects amino group |
| Chlorosulfonation | Chlorosulfonic acid | 0–45°C | Introduces sulfonyl chloride |
| Amination | Ammonia (aqueous or gaseous) | Room temp | Converts sulfonyl chloride to sulfonamide |
| Hydrolysis (deprotection) | Sodium hydroxide solution | Room temp to 60°C | Removes acetyl protecting group |
| Acylation | Chloroacetyl chloride, base (e.g., triethylamine) | 0–25°C | Forms chloroacetamide linkage |
Purification and Characterization
After synthesis, the compound is typically purified by crystallization from solvents such as methanol or ethanol. Purity assessment is conducted using:
- High-performance liquid chromatography (HPLC)
- Nuclear magnetic resonance (NMR) spectroscopy
- Mass spectrometry (MS)
- Elemental analysis
These techniques confirm the structure and purity, ensuring suitability for research applications.
Research Findings and Yield Analysis
The traditional multi-step synthesis involving protection/deprotection shows yields around 25–30%, primarily limited by the number of steps and intermediate purifications. The improved streamlined process can increase yields to over 50% by reducing steps and avoiding toxic reagents.
| Method | Number of Steps | Yield (%) | Environmental Impact | Notes |
|---|---|---|---|---|
| Traditional Multi-step Route | 6–8 | ~27 | Moderate (toxic reagents used) | Includes protection/deprotection |
| Improved Streamlined Process | 4–5 | >50 | Low (avoids toxic reagents) | More efficient and eco-friendly |
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are 4-(aminosulfonyl)phenyl ethylamine and chloroacetic acid.
Scientific Research Applications
N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide has several applications in scientific research, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Biological Studies: The compound can be used to investigate the effects of sulfonamide derivatives on biological systems.
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloroacetamide moiety can act as an alkylating agent, modifying nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Chloroacetamide Derivatives
Key Observations :
Comparative Reactivity :
- The sulfamoyl group stabilizes intermediates in cycloaddition reactions (e.g., thiazole formation) more effectively than halogens, as seen in heterocyclic syntheses .
- Fluorophenyl analogues (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) undergo faster electrophilic substitution due to fluorine’s inductive effects .
Table 2: Bioactivity of Selected Chloroacetamides
Key Findings :
- Antimicrobial Potential: Sulfamoyl-containing compounds (e.g., pyrazole derivatives) exhibit MIC values as low as 2 µg/mL against Staphylococcus aureus , suggesting the target compound may share this trait.
- Antioxidant Activity: The cinnamate hybrid with an oxime group (IC₅₀ = 28.5 µM for lipoxygenase inhibition) highlights the role of NO-donor groups in redox modulation, a feature absent in the target compound .
Biological Activity
N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the class of chloroacetamides, which have been recognized for their diverse biological activities. The presence of the aminosulfonyl group is significant as it enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on a series of N-substituted phenyl-2-chloroacetamides demonstrated their effectiveness against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
Efficacy Against Pathogens
The efficacy of this compound can be summarized in the following table:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| MRSA | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
The structure-activity relationship analysis revealed that the position and nature of substituents on the phenyl ring significantly influence the antimicrobial activity. Compounds with halogenated substitutions showed enhanced lipophilicity, facilitating better membrane penetration .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in cancer cells .
Case Study: Cytotoxicity Evaluation
A recent evaluation of similar benzimidazole derivatives indicated that compounds with structural similarities to this compound demonstrated significant growth inhibition in cancer cell lines. For instance, one derivative achieved a 95% inhibition rate in MCF-7 cells compared to 60% for cisplatin .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Interaction with Cellular Targets : The aminosulfonyl group likely plays a crucial role in binding interactions with target proteins or receptors.
Q & A
Q. What established synthetic routes are available for N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or amide coupling. A common approach involves reacting 4-(aminosulfonyl)phenethylamine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Key parameters include:
- Maintaining a temperature of 0–5°C to minimize side reactions.
- Using triethylamine (TEA) as a base to neutralize HCl byproducts.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
For scale-up, reflux conditions in tetrahydrofuran (THF) with catalytic DMAP may improve yields .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the chloroacetamide moiety (δ ~4.0 ppm for CHCl) and sulfonamide protons (δ ~7.5–8.0 ppm for aromatic protons) .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and acetamide groups) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (CHClNOS) with <2 ppm error .
Q. What preliminary biological activities have been reported for structurally related chloroacetamide derivatives?
Methodological Answer:
- Antimicrobial Assays: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values ≤32 µg/mL indicate activity) .
- Anticancer Screening: Test cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HepG2), noting IC values <50 µM for lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Methodological Answer:
- QSAR Modeling: Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. Validate models using leave-one-out cross-validation (q >0.5) .
- Functional Group Modifications: Introduce halogens (F, Cl) at the para-position of the phenyl ring to enhance lipophilicity and target binding .
Q. What computational strategies are effective for predicting target binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock4 with flexible side chains in the receptor (e.g., ATP-binding pockets in kinases). Set Lamarckian genetic algorithm parameters: population size = 150, evaluations = 2.5 million .
- Binding Energy Validation: Compare docking scores (ΔG < -8 kcal/mol) with experimental IC values to prioritize hits .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell passage number, serum-free media).
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC values across labs. Discrepancies >10-fold may indicate batch impurities or assay interference .
Q. What strategies ensure analytical method validation for purity assessment?
Methodological Answer:
- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water 60:40, 1 mL/min). Validate linearity (R >0.995), LOD (<0.1%), and LOQ (<0.3%) per ICH guidelines .
- Batch-Specific COA: Cross-reference melting point (MP ~160–165°C), elemental analysis (C, H, N ±0.4%), and residual solvent data via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
